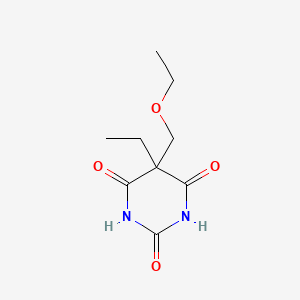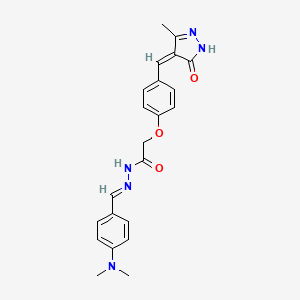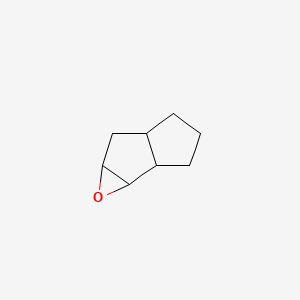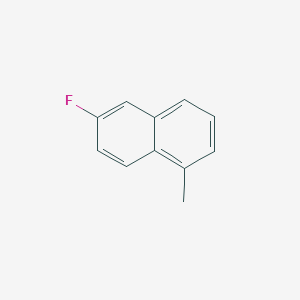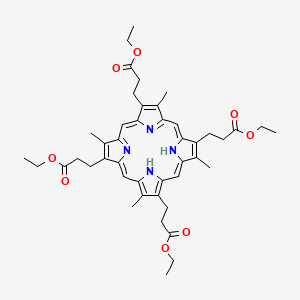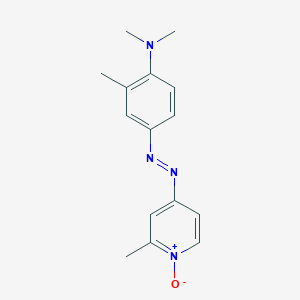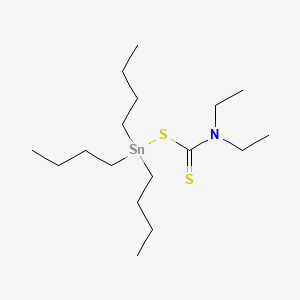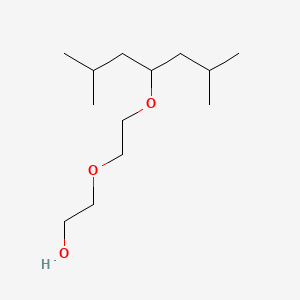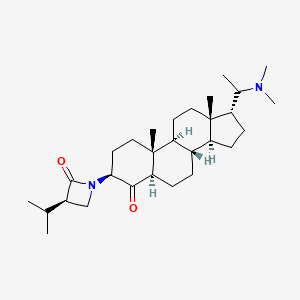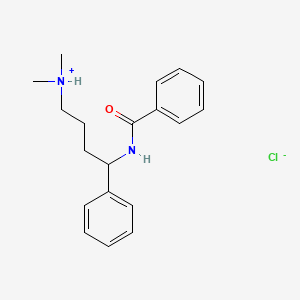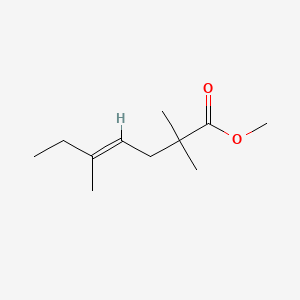
2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[2.2.2]octene core with a dimethylaminomethyl group and a phenyl group attached, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octene core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Dimethylaminomethyl Group: The dimethylaminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, dimethylamine, and the bicyclic compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with receptors or enzymes, potentially modulating their activity. The bicyclic structure may also play a role in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-bicyclo[2.2.2]-oct-2-ene
- 2,3-Diazabicyclo[2.2.2]oct-2-ene
Uniqueness
2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride is unique due to the presence of the dimethylaminomethyl group and the phenyl group, which confer distinct chemical properties and reactivity compared to other bicyclic compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
62373-96-0 |
|---|---|
Fórmula molecular |
C17H24ClN |
Peso molecular |
277.8 g/mol |
Nombre IUPAC |
dimethyl-[(3-phenyl-2-bicyclo[2.2.2]oct-2-enyl)methyl]azanium;chloride |
InChI |
InChI=1S/C17H23N.ClH/c1-18(2)12-16-13-8-10-15(11-9-13)17(16)14-6-4-3-5-7-14;/h3-7,13,15H,8-12H2,1-2H3;1H |
Clave InChI |
RFCPWYIROOWPGA-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CC1=C(C2CCC1CC2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


